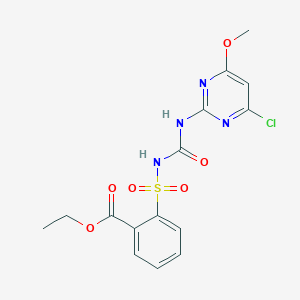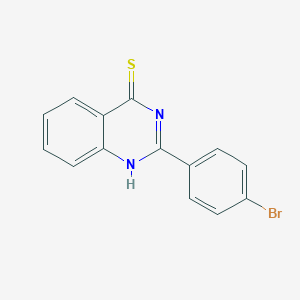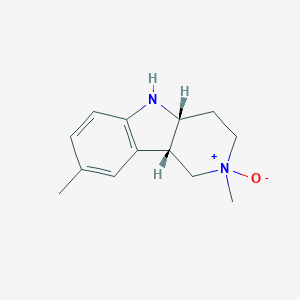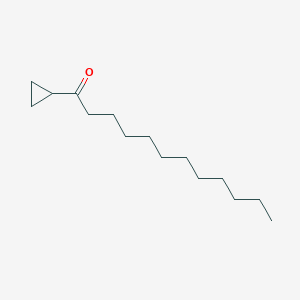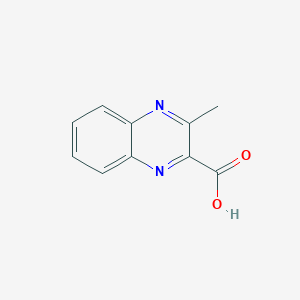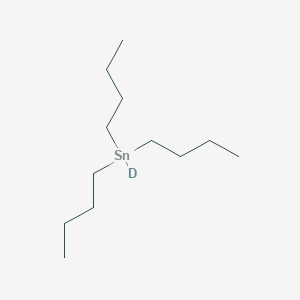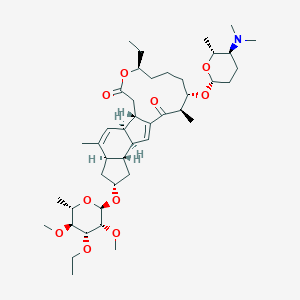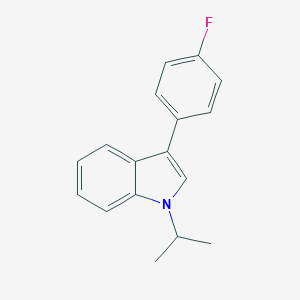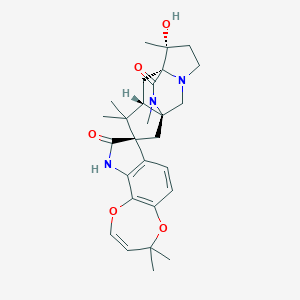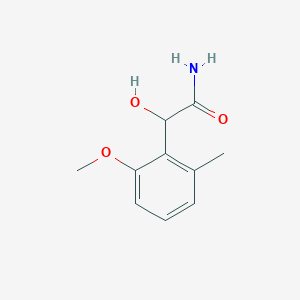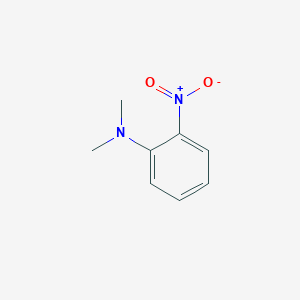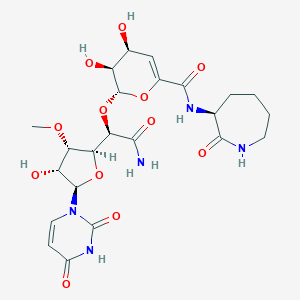
Capuramycin
描述
Capuramycin is a chemically-modified analog of nucleoside-based Capuramycin (CM) with a unique mechanism of action and a unique target, the TL-1 enzyme . It is bactericidal and kills Mtb faster than any existing antitubercular drugs, including isoniazid and rifampin .
Synthesis Analysis
The biosynthesis of capuramycin involves an ATP-independent transacylase CapW. This enzyme is required for the synthesis of capuramycin-type antibiotics. A biocatalytic approach has been developed for the synthesis of 43 analogues via a one-step aminolysis reaction from a methyl ester precursor as an acyl donor and various nonnative amines as acyl acceptors .Molecular Structure Analysis
The molecular structure of Capuramycin is complex and involves a uracil nucleoside with a caprolactam substituent . The structure of Capuramycin is thought to be critical for its antibacterial activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Capuramycin analogues involve a one-step aminolysis reaction from a methyl ester precursor as an acyl donor and various nonnative amines as acyl acceptors .Physical And Chemical Properties Analysis
Capuramycin is a white amorphous powder . The elemental analysis of Capuramycin is C, 48.51; H, 5.49; N, 12.30; O, 33.71 .科学研究应用
Antimigratory Activities in Solid Tumors : A study by Mitachi et al. (2020) found that a Capuramycin phenoxypiperidinylbenzylamide analogue (CPPB) inhibits the DPAGT1 enzyme, thereby inhibiting migrations of solid cancers, including pancreatic cancers (Mitachi et al., 2020).
Anti-Tuberculosis Antibiotics : Jin et al. (2017) demonstrated that Capuramycin and its derivatives show potential as anti-tuberculosis antibiotics. They also highlighted that 3D-QSAR and molecular docking can improve the design of new antimycobacterial drugs (Jin et al., 2017).
Drug Development for Multidrug-Resistant Tuberculosis : Wang et al. (2013) emphasized that Capuramycin and its analogues are important lead molecules for developing new drugs for multidrug-resistant Mycobacterium tuberculosis infections (Wang et al., 2013).
Enhanced Antibacterial Activity : Bogatcheva et al. (2011) reported that chemical modification of Capuramycins, specifically conjugation with amino undecanoic acid or decanoic acid, enhanced in vitro activity and extended the spectrum of activity in Gram-positive bacteria, including increased intracellular activity against Mycobacterium tuberculosis (Bogatcheva et al., 2011).
Inhibition of Bacterial Translocase I : Muramatsu et al. (2003) found that Capuramycin derivatives inhibit bacterial translocase I and the growth of mycobacteria, highlighting their potential in treating mycobacterial infections (Muramatsu et al., 2003).
Biosynthesis and Mechanism of Action : Studies by Funabashi et al. (2010) and Liu et al. (2016) explored the biosynthetic pathways and mechanisms of Capuramycin, providing insights into its production and potential for modification in therapeutic applications (Funabashi et al., 2010); (Liu et al., 2016).
Activity Against Non-Replicating Mycobacterium Tuberculosis : Siricilla et al. (2014) discovered that a Capuramycin analogue, UT-01320, is effective against non-replicating Mycobacterium tuberculosis under low oxygen conditions (Siricilla et al., 2014).
Clinical Trials and Further Research : Additional research by various authors has highlighted the potential of Capuramycin in clinical trials, its synthesis processes, and its broad-spectrum antibacterial activity, including against resistant strains (Yan, 2018); (Dini, 2005); (Kurosu et al., 2009).
安全和危害
The safety data sheet for Capuramycin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOEENGZHMDEO-RLXIHFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H](O[C@@H]1[C@H](C(=O)N)O[C@@H]2[C@H]([C@H](C=C(O2)C(=O)N[C@H]3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318180 | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Capuramycin | |
CAS RN |
102770-00-3 | |
| Record name | Capuramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102770-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capuramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102770003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPURAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624X0OXY6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



